Conformational Restriction Effect: Cyclopropa[a]inden Scaffold vs. Tranylcypromine – 28- to 129-Fold Potency Enhancement Demonstrated for Closest Structural Analogs
The cyclopropa[a]inden scaffold represents the closest spirocyclic analog class to the target compound. In a direct head-to-head enzymatic comparison, a simple spirocyclic analog of tranylcypromine (compounds 8a and 8b, bearing the cyclopropa[a]inden core) exhibited a 28- to 129-fold increase in LSD1 inhibitory potency relative to the parent molecule tranylcypromine . Tranylcypromine exhibits an LSD1 IC50 of approximately 57.98 µM in cell-free assays . While no IC50 value is publicly available for the specific 5-chloro derivative, the scaffold class to which it belongs shows a validated and substantial potency advantage over the widely used reference inhibitor.
| Evidence Dimension | Fold improvement in LSD1 inhibitory potency vs. tranylcypromine |
|---|---|
| Target Compound Data | Class-level expectation: 28- to 129-fold more potent than tranylcypromine (scaffold-level inference; no direct data for CAS 2060057-38-5 itself is publicly available at the time of this analysis) |
| Comparator Or Baseline | Tranylcypromine (trans-2-phenylcyclopropylamine): LSD1 IC50 = 57.98 µM (cell-free enzymatic assay) |
| Quantified Difference | Cyclopropa[a]inden scaffold analogs (compounds 8a and 8b) show 28- to 129-fold greater potency than tranylcypromine . This corresponds to an estimated improvement from ~58 µM to a range of ~0.45–2.1 µM for the unsubstituted scaffold; the 5-chloro substitution may further modulate potency. |
| Conditions | LSD1 enzymatic inhibition assay; compounds 8a and 8b tested as spirocyclic tranylcypromine analogs with the 2′,3′-dihydrospiro[cyclopropane-1,1′-inden]-2-amine core ; tranylcypromine tested under comparable cell-free conditions |
Why This Matters
For researchers evaluating LSD1 inhibitor candidates, the cyclopropa[a]inden scaffold provides a validated pathway to nanomolar-to-submicromolar potency that is unattainable with unmodified tranylcypromine, reducing the need for extensive synthetic optimization of a weaker starting scaffold.
- [1] Shi Y, Wu YR, Su MB, Shen DH, Gunosewoyo H, Yang F, Li J, Tang J, Zhou YB, Yu LF. Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. RSC Adv. 2018;8(3):1666-1676. doi:10.1039/c7ra13097j. View Source
- [2] Table 1, LSD1 Inhibition Activity of Compounds. Tranylcypromine (1) LSD1 IC50 mean = 57,980 nM. PMC data available at: https://pmc.ncbi.nlm.nih.gov (accessed via compound activity table). View Source
